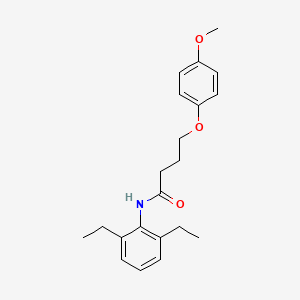

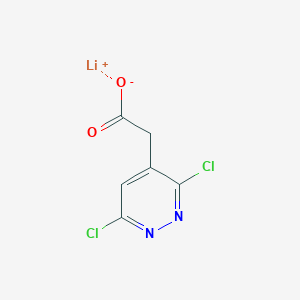

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide is a compound that likely shares characteristics with various butanamide derivatives. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis, structure, and properties of such compounds can provide valuable insights into their functionality and potential uses.

Synthesis Analysis

Butanamide derivatives are typically synthesized through reactions involving carboxylic acids or their derivatives (such as acyl chlorides) with amines, often under dehydration conditions. For example, the synthesis of antiulcer agents and lipoxygenase inhibitors involves the preparation of butanamide derivatives by reacting specific esters and amides with various substituents (I. Ueda et al., 1991; Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of butanamide derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups. For example, molecular structures synthesized via Schiff bases reduction route have been reported, showcasing intermolecular hydrogen bonding and other secondary interactions (P. A. Ajibade et al., 2021).

Chemical Reactions and Properties

Butanamide derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, leading to the formation of diverse compounds with specific properties. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with specific phenols has been used to synthesize chromeno[4,3-b]pyridines (V. Mamedov et al., 2008).

Scientific Research Applications

Antimicrobial and Anticancer Properties

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide has been studied for its potential in various scientific fields. Notably, it has shown promising results in antimicrobial and anticancer applications. A study highlights its effectiveness against lung carcinoma (H157) and Vero cell lines, with activity comparable to standard anticancer drugs, such as vincristine. Importantly, this compound exhibited minimal effects on normal cell lines, suggesting a degree of selectivity beneficial for therapeutic purposes. Additionally, the compound displayed antimicrobial properties, underscoring its potential in treating infections (Sirajuddin et al., 2015).

Renewable Thermosetting Resin

Research into sustainable materials has led to the development of a renewable bisphenol derived from eugenol, which shares structural similarities with this compound. This advancement in material science demonstrates the potential of such compounds in creating eco-friendly resins with high thermal stability and suitability for maritime environments. The research emphasizes the growing trend of utilizing sustainable feedstocks in material synthesis (Harvey et al., 2014).

Pharmacological Research

The compound has also been explored in pharmacological research, particularly in the development of antiulcer agents. Studies have shown its effectiveness in inhibiting gastric acid secretion, indicating its potential as a therapeutic agent for gastric ailments (Ueda et al., 1991).

properties

IUPAC Name |

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-16-8-6-9-17(5-2)21(16)22-20(23)10-7-15-25-19-13-11-18(24-3)12-14-19/h6,8-9,11-14H,4-5,7,10,15H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANQJUYVNYIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)